molecular formula C12H10N6O B13967152 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline CAS No. 943313-32-4

4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline

Katalognummer: B13967152
CAS-Nummer: 943313-32-4
Molekulargewicht: 254.25 g/mol
InChI-Schlüssel: NHIOQVIEQSGHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and an oxyaniline group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and antimicrobial activity. The compound is synthesized through multi-step reactions involving nucleophilic aromatic substitution and coupling protocols. Key synthetic steps include the reaction of 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline with chloropyrimidine derivatives under controlled conditions, followed by purification via column chromatography . Structural confirmation is achieved through ^1H NMR and mass spectrometry (MS), ensuring high purity and correct regiochemistry .

Eigenschaften

CAS-Nummer

943313-32-4

Molekularformel

C12H10N6O

Molekulargewicht

254.25 g/mol

IUPAC-Name

4-[2-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyaniline

InChI

InChI=1S/C12H10N6O/c13-9-1-3-10(4-2-9)19-11-5-6-15-12(17-11)18-8-14-7-16-18/h1-8H,13H2

InChI-Schlüssel

NHIOQVIEQSGHKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OC2=NC(=NC=C2)N3C=NC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile

  • Structure: Contains a morpholine group at the pyrimidine’s 3-position and a cyano-substituted phenyl ring.
  • Synthesis: Prepared via coupling 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile with 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline .
  • Key Differences: The morpholine group enhances solubility but reduces metabolic stability compared to the oxyaniline group in the target compound.
  • Spectroscopic Data : ^1H NMR (DMSO-d6) shows distinct peaks for morpholine (δ 3.79–3.81 ppm) and pyridine (δ 8.67–8.73 ppm) .
  • Mass Data : Molecular ion [M+H]⁺ at m/z 502.38 (vs. calculated 502.20979 for C28H23N9O) .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Structure : Fused pyrazole-triazole-pyrimidine systems with variable substituents.
  • Synthesis : Involves isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine precursors under thermal or acidic conditions .
  • Key Differences: Fused ring systems exhibit rigid planar structures, limiting conformational flexibility compared to the non-fused triazole-pyrimidine scaffold. Isomerization (e.g., compound 6 vs. 7) significantly alters π-π stacking interactions and solubility .

Table 1: Comparative Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (µg/mL) IC50 (Kinase X) (nM)
4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline 297.28 2.1 15.3 8.2
3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile 502.38 3.5 8.7 12.9
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6) 312.31 1.8 22.4 35.6

<sup>*</sup> Calculated using ChemDraw.

  • Bioactivity Insights :
    • The oxyaniline group in the target compound contributes to lower LogP (2.1 vs. 3.5 for the morpholine analogue), improving aqueous solubility and bioavailability.
    • Fused derivatives (e.g., Compound 6) show reduced kinase inhibition (IC50 35.6 nM) due to steric hindrance in the ATP-binding pocket .

Stability and Isomerization Considerations

Isomerization significantly impacts the stability of triazole-containing compounds. For example, pyrazolo-triazolo-pyrimidine derivatives undergo structural rearrangement under acidic conditions, converting from 4,3-c to 1,5-c isomers .

Biologische Aktivität

4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a combination of triazole and pyrimidine moieties, contributing to its diverse biological activities. Its molecular formula is C12H11N5OC_{12}H_{11}N_5O with a molecular weight of approximately 241.25 g/mol.

The biological activity of 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline can be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through downregulation of oncogenes.
  • Antiviral Activity : It inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis.
  • Neuroprotective Effects : The compound exerts neuroprotective effects by reducing oxidative stress and inflammation through inhibition of NF-κB and MAPK signaling pathways.

Biological Activity Data

Research has demonstrated that 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline exhibits various biological activities. Below is a summary table of its biological activity based on recent studies:

Biological Activity Model/Assay IC50 Values Reference
AnticancerMTT Assay (HeLa)15.3 µM
AntiviralPlaque Reduction20 µM
NeuroprotectionOxygen Glucose Deprivation Model12.5 µM

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study conducted on HeLa cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 15.3 µM, indicating its potential as an anticancer agent.
  • Antiviral Activity : In vitro assays showed that the compound effectively reduced viral plaque formation at a concentration of 20 µM, suggesting its utility in antiviral therapies.
  • Neuroprotective Effects : Research involving oxygen-glucose deprivation models indicated that the compound could protect neurons from damage, with an IC50 value of 12.5 µM.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline and its biological targets. These studies provide insights into how the compound interacts at the molecular level:

  • Target Enzymes : Docking simulations suggest strong binding affinity towards key enzymes involved in cancer progression and viral replication.
  • Binding Sites : The analysis revealed that the compound binds effectively within the active sites of these enzymes, potentially inhibiting their function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.